molecular formula C10H8F3N3O2 B7049320 3-(3,3,3-Trifluoro-2-hydroxypropyl)-1,2,3-benzotriazin-4-one

3-(3,3,3-Trifluoro-2-hydroxypropyl)-1,2,3-benzotriazin-4-one

Cat. No.: B7049320
M. Wt: 259.18 g/mol
InChI Key: KAWAQNGZNFEWNL-UHFFFAOYSA-N
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Description

3-(3,3,3-Trifluoro-2-hydroxypropyl)-1,2,3-benzotriazin-4-one is a chemical compound known for its unique structure and properties. It contains a trifluoromethyl group, a hydroxypropyl group, and a benzotriazinone core, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 3-(3,3,3-Trifluoro-2-hydroxypropyl)-1,2,3-benzotriazin-4-one typically involves the reaction of 3,3,3-trifluoro-2-hydroxypropylamine with 1,2,3-benzotriazin-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

3-(3,3,3-Trifluoro-2-hydroxypropyl)-1,2,3-benzotriazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.

Scientific Research Applications

3-(3,3,3-Trifluoro-2-hydroxypropyl)-1,2,3-benzotriazin-4-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3,3,3-Trifluoro-2-hydroxypropyl)-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and hydroxypropyl group play crucial roles in its activity, influencing its binding affinity and reactivity. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with DNA or proteins.

Comparison with Similar Compounds

3-(3,3,3-Trifluoro-2-hydroxypropyl)-1,2,3-benzotriazin-4-one can be compared with similar compounds such as:

    1-(3,3,3-Trifluoro-2-hydroxypropyl)piperidine-3-carbonitrile: This compound shares the trifluoromethyl and hydroxypropyl groups but has a different core structure.

    1-(3,3,3-Trifluoro-2-hydroxypropyl)piperidine-3-carbaldehyde: Similar in structure but contains an aldehyde group instead of a benzotriazinone core.

    1-(3,3,3-Trifluoro-2-hydroxypropyl)piperidine-4-carbonitrile: Another similar compound with a piperidine core and a nitrile group.

The uniqueness of this compound lies in its benzotriazinone core, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-(3,3,3-trifluoro-2-hydroxypropyl)-1,2,3-benzotriazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O2/c11-10(12,13)8(17)5-16-9(18)6-3-1-2-4-7(6)14-15-16/h1-4,8,17H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWAQNGZNFEWNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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